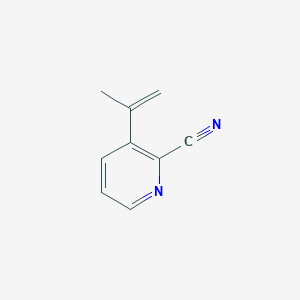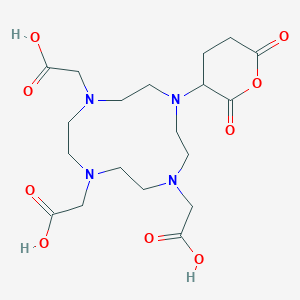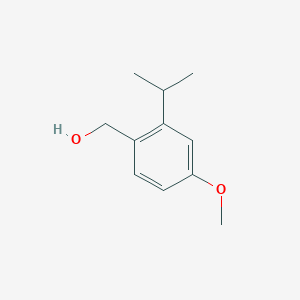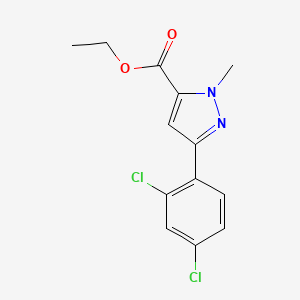
3-Fluoro-4-(1-piperazinyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Fluoro-4-(1-piperazinyl)phenol” is a chemical compound with the CAS Number: 1543004-30-3 . It has a molecular weight of 196.22 and is typically stored in a refrigerator . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H13FN2O/c11-9-7-8(14)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 196.22 . The compound is typically stored in a refrigerator .Mechanism of Action
Target of Action
It is known that piperazinyl compounds have been tested for their anticancer activity , suggesting potential targets could be cancer-related proteins or pathways.
Biochemical Pathways
Given the potential anticancer activity of piperazinyl compounds , it is possible that this compound may influence pathways related to cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
3-Fluoro-4-(1-piperazinyl)phenol has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, it is relatively stable and can be stored at room temperature for extended periods of time. However, this compound is a potent inhibitor of MAO and AChE enzymes, so it should be handled with care and used in appropriate concentrations.
Future Directions
The potential applications of 3-Fluoro-4-(1-piperazinyl)phenol are vast and the future directions for research are numerous. Potential future directions include the development of this compound-based drugs for the treatment of depression, anxiety, and other psychiatric and neurological disorders. In addition, this compound could be used as a tool to study the effects of MAO and AChE inhibition on the brain. Finally, this compound could be used as a scaffold for the development of more potent MAO and AChE inhibitors.
Synthesis Methods
3-Fluoro-4-(1-piperazinyl)phenol can be synthesized from the reaction of 4-fluorobenzaldehyde and 1-piperazineethanol in the presence of a catalytic amount of piperazine. This reaction involves the condensation of the two substrates to form the desired product. The reaction is typically carried out in a two-phase system consisting of an aqueous phase and an organic phase. The reaction is usually carried out at room temperature and is generally complete within 1-2 hours.
Scientific Research Applications
3-Fluoro-4-(1-piperazinyl)phenol has been studied extensively as an inhibitor of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. As a potent MAO inhibitor, this compound has potential applications in the treatment of depression, anxiety, and other psychiatric and neurological disorders. This compound has also been studied as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. This compound has potential applications in the treatment of Alzheimer’s disease and other cognitive disorders.
Safety and Hazards
properties
IUPAC Name |
3-fluoro-4-piperazin-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-7-8(14)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDXXFVCWUKAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357887.png)

![2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol](/img/structure/B6357917.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine](/img/structure/B6357934.png)





![[3-(Benzyloxy)oxetan-3-yl]methanol](/img/structure/B6357962.png)


